molecular formula C16H17N3O B10815147 7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one

7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B10815147
M. Wt: 267.33 g/mol
InChI Key: ZLYVTQGSZRQZLA-UHFFFAOYSA-N
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Description

7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the pyrroloquinoxaline family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrroloquinoxaline core with a pyrrolidin-1-ylmethyl substituent, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrroloquinoxaline core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinoxaline ring, potentially yielding reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.

Scientific Research Applications

Chemistry

In chemistry, 7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable compound for synthetic chemists.

Biology and Medicine

The compound has shown promise in biological and medicinal research due to its potential antineoplastic activity. Studies have demonstrated its cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation as an anticancer agent .

Industry

In the industrial sector, the compound’s unique chemical properties may be exploited for the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cell proliferation and apoptosis. The pyrroloquinoxaline core may bind to DNA or proteins, disrupting cellular processes and leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]quinoxalin-4(5H)-one: The parent compound without the pyrrolidin-1-ylmethyl substituent.

    Indolo[1,2-a]quinoxalin-6(5H)-one: A similar compound with an indole ring instead of a pyrrole ring.

Uniqueness

7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one is unique due to the presence of the pyrrolidin-1-ylmethyl group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

7-(pyrrolidin-1-ylmethyl)-5H-pyrrolo[1,2-a]quinoxalin-4-one

InChI

InChI=1S/C16H17N3O/c20-16-15-4-3-9-19(15)14-6-5-12(10-13(14)17-16)11-18-7-1-2-8-18/h3-6,9-10H,1-2,7-8,11H2,(H,17,20)

InChI Key

ZLYVTQGSZRQZLA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC3=C(C=C2)N4C=CC=C4C(=O)N3

Origin of Product

United States

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